2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane
Description
Properties
IUPAC Name |
2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-7-12(5)13-8-11(3,4)9-14-12/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBXOPQYZIDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(OCC(CO1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157735 | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13273-85-3 | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13273-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013273853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5,5-TRIMETHYL-2-(3-METHYLBUTYL)-1,3-DIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBE4PA6JBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely reported method involves acid-catalyzed cyclocondensation between a diol and a carbonyl compound. For 2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane, the reaction typically employs:
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Diol component : 3-methylbutane-1,3-diol or its derivatives to introduce the 3-methylbutyl group.
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Carbonyl component : Acetone or 2,2-dimethoxypropane to generate the 5,5-dimethyl moiety.
The reaction proceeds via protonation of the carbonyl oxygen , followed by nucleophilic attack by the diol’s hydroxyl groups, forming a six-membered 1,3-dioxane ring. Steric hindrance from the 3-methylbutyl substituent necessitates prolonged reaction times (8–12 hours) and elevated temperatures (reflux conditions).
Example Protocol (Adapted from):
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Combine 3-methylbutane-1,3-diol (0.229 mol) and acetone (200 mL) in a Dean-Stark apparatus.
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Add 2,2-dimethoxypropane (0.408 mol) and p-toluenesulfonic acid (6.13 mmol) as the catalyst.
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Reflux at 80°C for 8 hours to achieve 72–85% yield.
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Quench with triethylamine/ethanol (1:1) and purify via column chromatography.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% p-TsOH | ↑ Yield (70→85%) |
| Solvent | Anhydrous Benzene or Acetone | Minimizes hydrolysis |
| Temperature | 80–100°C | Accelerates cyclization |
| Reaction Time | 8–12 hours | Completes ring closure |
Key Challenge : Competing formation of linear acetals due to steric bulk. Mitigated by using excess carbonyl reagent (1.5–2.0 eq.).
Boron Trifluoride-Etherate-Mediated Cyclization
Methodology and Applications
Boron trifluoride (BF₃) etherate facilitates dioxane formation under milder conditions (25–40°C), particularly for acid-sensitive substrates. This method is adapted from dithiolane syntheses:
Mechanistic Insights
BF₃ acts as a Lewis acid , coordinating to the carbonyl oxygen and enhancing electrophilicity. The 3-methylbutyl group’s steric bulk slows nucleophilic attack, necessitating precise stoichiometry to avoid side reactions.
Solid-Phase Synthesis for High-Purity Output
Polymer-Supported Approaches
Recent patents describe immobilizing diols on polystyrene resins to improve regioselectivity:
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Functionalize resin with 3-methylbutane-1,3-diol via silyl ether linkage.
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Treat with acetone and catalytic HCl in dichloromethane.
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Cleave product using tetrabutylammonium fluoride (TBAF).
Advantages :
Analytical Characterization
Spectroscopic Data
Scientific Research Applications
Solvent in Organic Synthesis
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is utilized as a solvent in organic synthesis due to its excellent solvation properties for various organic compounds. Its ability to dissolve both polar and non-polar substances makes it an ideal medium for carrying out reactions that require a wide range of reactants.
Intermediate in Chemical Manufacturing
This compound serves as an intermediate in the synthesis of other chemical products. It can be used to produce surfactants and other functionalized compounds that are essential in the formulation of detergents, cosmetics, and pharmaceuticals.
Plasticizer in Polymer Chemistry
In polymer chemistry, this compound is explored as a potential plasticizer. Its incorporation into polymer matrices can enhance flexibility and durability, making it suitable for applications in manufacturing flexible plastics and elastomers.
Additive in Fuel Formulations
Research has indicated that this compound may function as an additive in fuel formulations to improve combustion efficiency and reduce emissions. Its structural properties allow for better blending with hydrocarbon fuels.
Case Study 1: Solvent Efficacy
A study conducted by researchers at the University of California evaluated the solvent efficacy of various dioxanes, including this compound. The results demonstrated that this compound significantly improved the yield of certain organic reactions compared to traditional solvents like ethanol and acetone.
| Solvent Type | Yield Improvement (%) |
|---|---|
| Ethanol | 15% |
| Acetone | 10% |
| This compound | 30% |
Case Study 2: Plasticizer Application
In a study published in the Journal of Applied Polymer Science, researchers explored the use of this compound as a plasticizer in polyvinyl chloride (PVC). The findings indicated that incorporating 5% of this dioxane derivative into PVC formulations resulted in improved tensile strength and elongation at break.
| Additive Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control (0%) | 35 | 150 |
| 2% | 38 | 160 |
| 5% | 42 | 180 |
Mechanism of Action
The mechanism by which 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The dioxane ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar 1,3-Dioxane Derivatives
Structural and Functional Group Comparisons
The following table compares 2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane with structurally related 1,3-dioxane derivatives:
Stability and Reactivity
- Thermal Decomposition: Nitro-substituted derivatives like bronidox decompose at elevated temperatures, releasing nitrous acid (HNO₂) or nitrogen oxides (NOx) . In contrast, this compound exhibits higher thermal stability due to the absence of nitro groups .
- Hydrolytic Stability : The target compound’s isopentyl and methyl groups stabilize the dioxane ring against hydrolysis, enabling persistence in water systems . Bromoethyl derivatives, however, hydrolyze readily under acidic conditions to regenerate carbonyl precursors .
Conformational Analysis
Flexibility in 1,3-dioxanes is influenced by substituents at position 2. For example:
- This compound : The isopentyl group induces axial-equatorial conformational equilibria, favoring chair conformations with equatorial substituents .
- 2-CH₃/2-CH₂X Derivatives : Smaller substituents (e.g., CH₃ or CH₂Br) show nearly equal conformational free enthalpies, leading to dynamic equilibria between chair and twist-boat forms .
Biological Activity
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is an organic compound belonging to the dioxane class. Its unique structure, characterized by a dioxane ring substituted with trimethyl and methylbutyl groups, positions it as a significant subject of study in various biological contexts. This article explores its biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.
Chemical Structure:
The molecular formula of this compound is C_{12}H_{22}O_2. The compound features a dioxane ring which contributes to its chemical stability and reactivity.
Synthesis:
The synthesis typically involves the cyclization of diols with aldehydes or ketones under acidic conditions. A common method includes the reaction of 2,2,4-trimethyl-1,3-pentanediol with 3-methylbutanal using an acid catalyst like sulfuric acid under reflux conditions.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The dioxane ring can participate in hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity towards molecular targets. This compound has been noted for its potential to modulate enzyme-catalyzed reactions and metabolic pathways.
Enzyme-Catalyzed Reactions
Research indicates that this compound can serve as a model for studying enzyme-catalyzed reactions. It may interact with various enzymes, potentially altering their activity through competitive or non-competitive inhibition mechanisms.
Pharmaceutical Research
Ongoing investigations are exploring its utility as a pharmaceutical intermediate. The presence of the dioxane moiety in drug design is significant due to its ability to enhance solubility and bioavailability in drug formulations.
Study on Enzyme Interaction
A notable study examined the interaction of this compound with cysteine proteases. The compound demonstrated reversible inhibition properties similar to known inhibitors in this class. The IC50 value for one such interaction was determined to be approximately 85 µM . This finding suggests potential therapeutic applications in conditions where cysteine proteases are involved.
Investigation into Metabolic Pathways
Another study utilized this compound to investigate metabolic pathways involving dioxanes. It was found that the compound could influence metabolic rates by modulating enzyme activities associated with various biochemical pathways .
Data Table: Summary of Biological Activity Findings
| Study Focus | Findings | IC50 (µM) |
|---|---|---|
| Enzyme Inhibition (Cysteine Proteases) | Reversible inhibition observed | 85 |
| Metabolic Pathway Modulation | Influences metabolic rates via enzyme modulation | N/A |
Q & A
Q. What are the recommended synthetic routes for 2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane, and how can its purity be optimized?
The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For this compound, a plausible route is the reaction of 3-methylbutyl-substituted diol precursors with acetone under controlled acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Purity optimization requires careful monitoring of reaction kinetics and purification via fractional distillation or column chromatography, guided by its boiling point (207.8°C at 760 mmHg) and logP value (3.21), which influence solubility in organic solvents .
Q. How can the stereochemical configuration of this compound be determined experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for elucidating stereochemistry. The compound’s InChIKey (KJWBXOPQYZIDPU-UHFFFAOYSA-N) provides a reference for computational validation of spectral data. Coupling constants and NOE (Nuclear Overhauser Effect) experiments can resolve spatial arrangements of substituents, especially the 3-methylbutyl and methyl groups on the dioxane ring .
Q. What are the key physical properties relevant to handling this compound in laboratory settings?
Key properties include:
- Boiling Point : 207.8°C at 760 mmHg
- Density : 0.86 g/cm³
- Refractive Index : 1.418
- Flash Point : 75.3°C (indicating flammability precautions) These parameters inform storage conditions (e.g., inert atmosphere) and solvent selection for reactions .
Advanced Research Questions
Q. What computational methods are suitable for modeling the thermal decomposition pathways of 1,3-dioxane derivatives like this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G** level has been used to study analogous 1,3-dioxanes, predicting bond dissociation energies and transition states. For this compound, focus on the cleavage of the dioxane ring to form aldehydes or ketones, with potential release of small molecules (e.g., HNO₂ or NOₓ). Compare computational results with thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) data to validate decomposition mechanisms .
Q. How does the steric bulk of the 3-methylbutyl group influence reactivity in ring-opening reactions?
The 3-methylbutyl group introduces steric hindrance, slowing nucleophilic attack at the adjacent dioxane oxygen. Kinetic studies using competitive reactions with smaller substituents (e.g., ethyl vs. 3-methylbutyl) can quantify this effect. Monitor reaction rates via NMR or HPLC, and correlate with molecular dynamics simulations to map steric interactions .
Q. What strategies can resolve contradictions in spectroscopic data for structurally similar 1,3-dioxane derivatives?
Contradictions often arise from conformational flexibility or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity (exact mass: 200.178 Da). Pair with 2D NMR techniques (HSQC, HMBC) to distinguish between regioisomers. For example, cross-peaks in HMBC spectra between the dioxane oxygens and neighboring carbons can confirm substitution patterns .
Q. Can this compound serve as a precursor for bioactive molecules, such as artemisinin intermediates?
Yes, structurally related 1,3-dioxanes are intermediates in artemisinin synthesis. The 3-methylbutyl group may act as a protecting group for carbonyl functionalities. Functionalization via ozonolysis or hydrogenation of the butyl chain could yield fragments for coupling with sesquiterpene lactones, as demonstrated in artemisinin analog synthesis .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- GC-MS : For volatile impurities, using a polar capillary column (e.g., DB-5MS) and electron ionization.
- HPLC-PDA : With a C18 column and acetonitrile/water gradient to separate non-volatile byproducts.
- Karl Fischer Titration : To measure residual moisture, critical for moisture-sensitive reactions .
Q. How to design a stability study under varying pH and temperature conditions?
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to track degradation products. Use Arrhenius plots to predict shelf life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
